JAK Inhibitor 31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JAK Inhibitor 31 is a member of the Janus kinase (JAK) inhibitors family, which are small molecules designed to inhibit the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes play a crucial role in the signaling pathways of various cytokines and growth factors, which are involved in immune defense and immune-mediated diseases . This compound is particularly noted for its potential in treating inflammatory and autoimmune diseases by modulating the immune response .
Preparation Methods
The synthesis of JAK Inhibitor 31 involves multiple steps, including coupling reactions, salt formation, and deprotection. The synthetic routes typically involve the use of catalysts and specific solvents to achieve the desired chemical transformations . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
JAK Inhibitor 31 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JAK Inhibitor 31 has a wide range of scientific research applications. In chemistry, it is used to study the JAK-STAT signaling pathway and its role in various diseases . In biology, it helps in understanding the molecular mechanisms of immune response and inflammation . In medicine, this compound is being investigated for its potential to treat conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of JAK Inhibitor 31 involves the inhibition of Janus kinase enzymes, which are key components of the JAK-STAT signaling pathway . By blocking the activity of these enzymes, this compound prevents the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins . This inhibition reduces the production of pro-inflammatory cytokines and other mediators involved in immune responses . The molecular targets of this compound include JAK1, JAK2, JAK3, and TYK2, which are associated with various cytokine receptors .
Comparison with Similar Compounds
JAK Inhibitor 31 can be compared with other JAK inhibitors such as tofacitinib, baricitinib, and upadacitinib . While all these compounds share a common mechanism of action by inhibiting JAK enzymes, they differ in their selectivity and potency towards specific JAK isoforms . For instance, tofacitinib is a pan-JAK inhibitor, while baricitinib primarily targets JAK1 and JAK2 . This compound is unique in its balanced inhibition profile across JAK1, JAK2, JAK3, and TYK2, making it a versatile agent for various therapeutic applications .
Properties
Molecular Formula |
C19H26N8S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[1-[5-methyl-2-[(3-methyl-1,2-thiazol-5-yl)amino]pyrimidin-4-yl]-3-(4-methylpiperazin-1-yl)azetidin-3-yl]acetonitrile |
InChI |
InChI=1S/C19H26N8S/c1-14-11-21-18(22-16-10-15(2)24-28-16)23-17(14)26-12-19(13-26,4-5-20)27-8-6-25(3)7-9-27/h10-11H,4,6-9,12-13H2,1-3H3,(H,21,22,23) |
InChI Key |
VGBYAYCYPVFDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)NC2=NC=C(C(=N2)N3CC(C3)(CC#N)N4CCN(CC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.